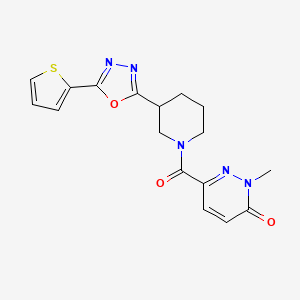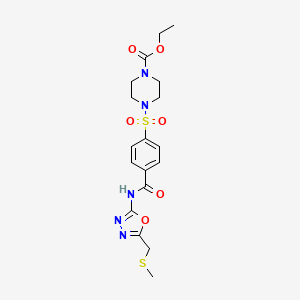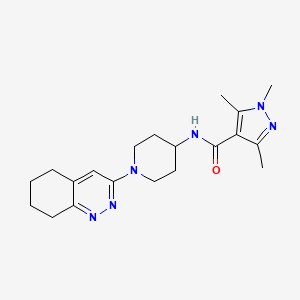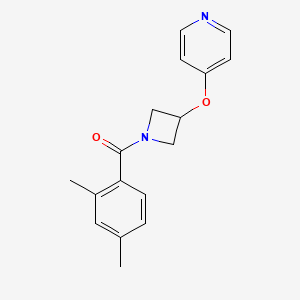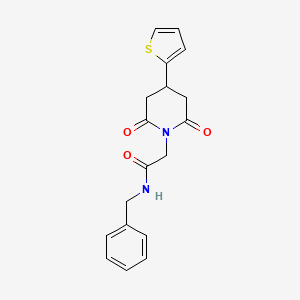
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, also known as MTM or MTM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTM is a member of the azepane class of compounds and is characterized by its thiazole and methanone functional groups.
Mécanisme D'action
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone's mechanism of action involves binding to the α7 nicotinic acetylcholine receptor and increasing its activity. This leads to increased release of neurotransmitters such as acetylcholine, which are involved in cognitive function and memory. This compound has also been shown to have antioxidant properties, which may play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine release in the hippocampus, a brain region involved in memory and learning. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its potential applications in neuroscience research. However, there are also limitations to its use. This compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known. In addition, this compound's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Orientations Futures
There are several potential future directions for research involving (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective and antioxidant properties make it an attractive candidate for further study in this area. Another area of interest is its potential as a cognitive enhancer. This compound's activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor suggests that it may have potential as a treatment for cognitive deficits associated with aging or neurological disorders. Finally, more research is needed to fully understand this compound's mechanism of action and its effects on the brain and behavior.
Méthodes De Synthèse
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone can be synthesized using a variety of methods, including condensation reactions between 4-methoxybenzaldehyde and 6-aminocaproic acid, followed by cyclization with thionyl chloride and subsequent reaction with 2-methylthiazole-4-carboxylic acid. Other methods include the use of 2-methylthiazole-4-carboxylic acid hydrazide as a starting material, which is then reacted with 4-methoxybenzaldehyde and acetic anhydride.
Applications De Recherche Scientifique
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-19-17(12-23-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYBMKLFQWQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)
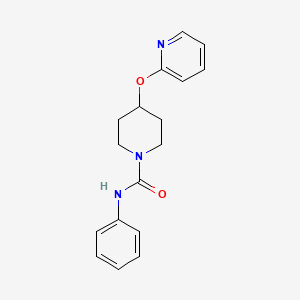
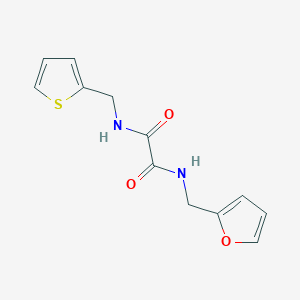

![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
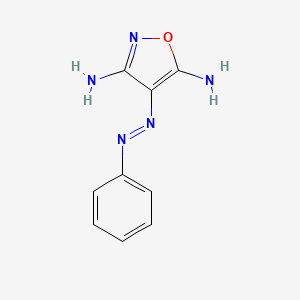
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)
